Pinolenic Acid: A Technical Guide to its Physicochemical Properties and Biological Activities
Pinolenic Acid: A Technical Guide to its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinolenic acid is a polyunsaturated fatty acid found primarily in pine nuts and their oil.[1][2][3][4][5][6] As a unique omega-6 fatty acid, it has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, appetite-suppressing, and lipid-lowering effects. This technical guide provides a comprehensive overview of the physicochemical properties of pinolenic acid, detailed experimental protocols for its study, and an in-depth look at its known biological activities and associated signaling pathways. All quantitative data are summarized in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.
Physicochemical Properties of Pinolenic Acid
Pinolenic acid, systematically known as (5Z,9Z,12Z)-octadeca-5,9,12-trienoic acid, is an isomer of gamma-linolenic acid (GLA).[1] While sharing the same molecular formula, its distinct structure contributes to its unique biological functions. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C18H30O2 | [7][8] |
| Molecular Weight | 278.43 g/mol | [7][8] |
| Appearance | Liquid | [5] |
| Boiling Point | 384.00 to 385.00 °C (estimated) | [9] |
| Solubility | Water: 0.02371 mg/L @ 25 °C (estimated) DMF: ~20.00 - 30 mg/mL DMSO: ~20.00 - 30 mg/mL Ethanol: Soluble | [5][6][9][10] |
| Storage | Store at low temperature; Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [5] |
Biological Activities and Signaling Pathways
Pinolenic acid exerts its biological effects through multiple signaling pathways, primarily impacting inflammation, appetite regulation, and lipid metabolism.
Anti-inflammatory Effects
Pinolenic acid has demonstrated significant anti-inflammatory properties.[3] Studies have shown its ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[11][12] The underlying mechanisms involve the inhibition of key inflammatory signaling pathways, including NF-κB and STAT1, and the activation of peroxisome proliferator-activated receptors (PPARs).[11][12]
Appetite Suppression
A notable effect of pinolenic acid is its ability to suppress appetite.[1][4] This is primarily achieved by stimulating the release of satiety hormones, cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1), from enteroendocrine cells in the gut.[4] Pinolenic acid acts as a dual agonist for free fatty acid receptors 1 and 4 (FFA1 and FFA4), which are expressed on these cells and mediate the release of CCK and GLP-1.[13]
Lipid Metabolism Regulation
Pinolenic acid also plays a role in regulating lipid metabolism. It has been shown to downregulate the expression of genes involved in lipid synthesis, such as sterol regulatory element-binding protein 1c (SREBP-1c), fatty acid synthase (FASN), and stearoyl-CoA desaturase-1 (SCD1).[14][15][16] This suggests a potential role for pinolenic acid in managing conditions associated with dyslipidemia.
Quantitative Data on Biological Effects
The following table summarizes quantitative data from various studies on the biological effects of pinolenic acid.
| Biological Effect | Experimental Model | Dosage/Concentration | Result | Reference |
| Anti-inflammatory | LPS-stimulated PBMCs from RA patients | 25-50 µM | 60% reduction in IL-6 and TNF-α release | [11][12] |
| LPS-stimulated PBMCs from healthy controls | 25-50 µM | 50% reduction in IL-6 and 35% reduction in TNF-α release | [11][12] | |
| THP-1 monocytes | 25-100 µM | 55% reduction in cell migration | [12][17] | |
| THP-1 macrophages | 25-100 µM | 40-50% reduction in macropinocytosis and oxLDL uptake | [12][17] | |
| Lipid Metabolism | HepG2 cells | Not specified | Reduction in arachidonic acid levels in the phosphatidylinositol fraction from 15.9% to 7.0% | [4][6] |
| HepG2 cells | Not specified | Downregulation of SREBP-1c, FASN, and SCD1 gene expression | [14] | |
| Appetite Suppression | Overweight women | 3 grams of pine nut oil | Significant increase in CCK and GLP-1 release over 4 hours |
Experimental Protocols
This section outlines detailed methodologies for key experiments related to the study of pinolenic acid.
Extraction and Purification of Pinolenic Acid from Pine Nuts
A common method for obtaining pinolenic acid involves a multi-step process of extraction and purification from pine nut oil.
Detailed Methodology:
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Extraction: Crude oil is extracted from pine nuts using either cold pressing or solvent extraction with a solvent like n-hexane.
-
Hydrolysis: The triglycerides in the crude oil are hydrolyzed to free fatty acids (FFAs) using a suitable lipase or chemical saponification.
-
Purification:
-
Solvent Fractionation: The FFA mixture is dissolved in a solvent such as n-hexane and subjected to low temperatures (e.g., -85°C) to selectively crystallize and remove saturated and monounsaturated fatty acids, thereby enriching the pinolenic acid content in the liquid fraction.[13]
-
Urea Complexation: The FFA mixture is treated with urea in a solvent like ethanol or methanol. Urea forms crystalline inclusion complexes with saturated and monounsaturated fatty acids, which can be separated by filtration, leaving the polyunsaturated fatty acids, including pinolenic acid, in the filtrate.[18]
-
Enzymatic Esterification: Selective esterification of other fatty acids using a lipase can also be employed to enrich pinolenic acid.[18]
-
Analysis of Pinolenic Acid by Gas Chromatography (GC)
Gas chromatography is a standard method for the quantitative analysis of fatty acids.
Sample Preparation (Derivatization):
-
Free fatty acids are converted to their more volatile methyl esters (FAMEs) by esterification. A common method is to use a reagent such as boron trifluoride in methanol.
-
The resulting FAMEs are extracted into an organic solvent like hexane.
GC Conditions:
-
Column: A polar capillary column, such as one coated with a cyanopropyl polysiloxane phase, is typically used for the separation of FAMEs.
-
Carrier Gas: Helium or hydrogen.
-
Injector and Detector Temperature: Typically around 250°C.
-
Oven Temperature Program: A temperature gradient is used to achieve optimal separation of the different fatty acids. For example, starting at a lower temperature and gradually increasing to a higher temperature.
-
Detection: A Flame Ionization Detector (FID) is commonly used.
-
Quantification: The concentration of pinolenic acid is determined by comparing its peak area to that of a known internal standard.
Cell Migration Assay (Boyden Chamber)
The Boyden chamber assay is used to assess the effect of pinolenic acid on cell migration.
Protocol Outline:
-
Cell Culture: The cell type of interest (e.g., THP-1 monocytes) is cultured in appropriate media.
-
Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane. The lower chamber is filled with media containing a chemoattractant.
-
Cell Seeding: The cells, pre-treated with different concentrations of pinolenic acid or a vehicle control, are seeded into the upper chamber.
-
Incubation: The chamber is incubated for a specific period to allow for cell migration through the membrane towards the chemoattractant.
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Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet or a fluorescent dye), and counted under a microscope. The percentage of migration inhibition is calculated relative to the control.
Cytokine Release Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines in biological samples.
General Protocol (Sandwich ELISA):
-
Coating: A microplate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6).
-
Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.
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Sample Incubation: Cell culture supernatants from cells treated with pinolenic acid and a stimulant (e.g., LPS) are added to the wells. The cytokine in the sample binds to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added. This antibody binds to a different epitope on the captured cytokine.
-
Enzyme Conjugate: A streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
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Measurement: The absorbance of the color is measured using a microplate reader. The concentration of the cytokine is determined by comparing the absorbance to a standard curve.
CCK and GLP-1 Secretion Assay using STC-1 Cells
The murine enteroendocrine STC-1 cell line is a common in vitro model to study the secretion of CCK and GLP-1.
Protocol Outline:
-
Cell Culture: STC-1 cells are cultured in an appropriate medium.
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Stimulation: The cells are washed and then incubated with a buffer containing different concentrations of pinolenic acid or a control.
-
Supernatant Collection: After the incubation period, the supernatant is collected.
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Hormone Quantification: The concentrations of CCK and GLP-1 in the supernatant are measured using commercially available ELISA kits specific for each hormone.
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Data Analysis: The amount of hormone secreted in response to pinolenic acid is compared to the basal secretion in the control group.
Conclusion
Pinolenic acid is a bioactive fatty acid with significant potential in various therapeutic areas. Its well-characterized anti-inflammatory, appetite-suppressing, and lipid-lowering effects are mediated by distinct signaling pathways. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the properties and applications of this promising natural compound. Future research should focus on elucidating the finer details of its molecular mechanisms and translating the current in vitro and in vivo findings into clinical applications.
References
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- 6. glpbio.com [glpbio.com]
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- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity of dietary fatty acids on FFA1 and FFA4 and characterisation of pinolenic acid as a dual FFA1/FFA4 agonist with potential effect against metabolic diseases | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. Linoleic acid, α-linolenic acid and enterolactone affect lipid oxidation and expression of lipid metabolism and antioxidant-related genes in hepatic tissue of dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation of highly purified pinolenic acid from pine nut oil using a combination of enzymatic esterification and urea complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
